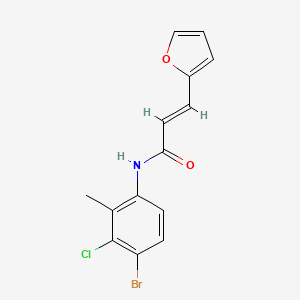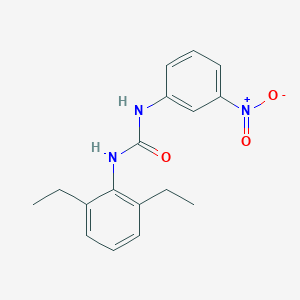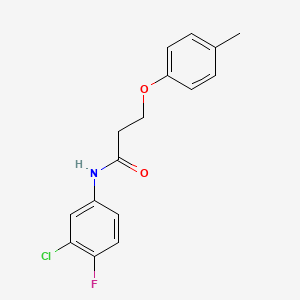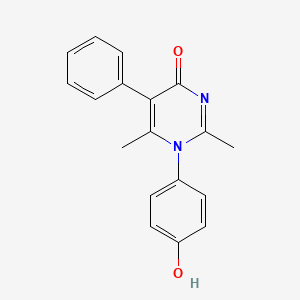
3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide
Descripción general
Descripción
3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide, also known as APHC, is a novel compound with potential applications in the field of medicinal chemistry. This compound has shown promising results in scientific research for its anti-inflammatory, antioxidant, and anticancer properties.
Aplicaciones Científicas De Investigación
3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. 3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has been tested in vitro and in vivo for its anti-inflammatory effects on lipopolysaccharide-induced inflammation in macrophages. It has been observed that 3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide significantly inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has also been studied for its antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in vitro and in vivo. 3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has been tested in rats for its protective effects against oxidative stress-induced liver damage. It has been observed that 3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide significantly reduces the levels of lipid peroxidation and increases the levels of antioxidant enzymes such as superoxide dismutase and catalase.
3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has also shown promising anticancer properties. It has been tested in vitro for its cytotoxic effects on various cancer cell lines. 3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has been observed to induce apoptosis in cancer cells by activating the mitochondrial pathway. It has also been shown to inhibit the proliferation of cancer cells by blocking the cell cycle at the G2/M phase.
Mecanismo De Acción
The mechanism of action of 3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is not fully understood. However, it has been proposed that 3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide exerts its anti-inflammatory effects by inhibiting the activation of NF-κB pathway. 3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has been shown to inhibit the phosphorylation and degradation of IκBα, which leads to the inhibition of NF-κB activation. This results in the inhibition of pro-inflammatory cytokine production.
3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has also been shown to scavenge free radicals and reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. 3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has been observed to inhibit lipid peroxidation and protect against oxidative stress-induced damage.
Biochemical and Physiological Effects
3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has been shown to have several biochemical and physiological effects. It has been observed to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has also been shown to reduce oxidative stress and lipid peroxidation. It has been observed to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. It has been observed to inhibit the proliferation of cancer cells by blocking the cell cycle at the G2/M phase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has several advantages for lab experiments. It is easy to synthesize and purify, and it has been shown to be stable under various conditions. 3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties, and its mechanism of action is well understood.
However, there are also limitations to using 3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide in lab experiments. 3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has not been tested extensively in vivo, and its pharmacokinetics and toxicity are not fully understood. Further studies are needed to determine the optimal dosage and administration route for 3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide.
Direcciones Futuras
There are several future directions for the study of 3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide. Further studies are needed to determine the optimal dosage and administration route for 3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide. In vivo studies are needed to determine the pharmacokinetics and toxicity of 3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide.
3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has shown promising results in the treatment of inflammation, oxidative stress, and cancer. Further studies are needed to determine the efficacy of 3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide in animal models of these diseases. 3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide may also have potential applications in other diseases such as neurodegenerative diseases and cardiovascular diseases.
Conclusion
In conclusion, 3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a novel compound with potential applications in the field of medicinal chemistry. It has shown promising results in scientific research for its anti-inflammatory, antioxidant, and anticancer properties. 3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has been extensively studied for its mechanism of action and biochemical and physiological effects. Further studies are needed to determine the optimal dosage and administration route for 3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide and to determine its efficacy in animal models of various diseases. 3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide may have potential applications in the treatment of inflammation, oxidative stress, and cancer, as well as other diseases such as neurodegenerative diseases and cardiovascular diseases.
Métodos De Síntesis
The synthesis of 3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide involves the reaction of 3-hydroxy-4-methoxybenzaldehyde, 1-adamantylhydrazine, and 1H-pyrazole-5-carbohydrazide in the presence of glacial acetic acid and refluxed for 6 hours. The product is then purified by recrystallization to obtain 3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide in high yield and purity.
Propiedades
IUPAC Name |
5-(1-adamantyl)-N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-29-19-3-2-13(7-18(19)27)12-23-26-21(28)17-8-20(25-24-17)22-9-14-4-15(10-22)6-16(5-14)11-22/h2-3,7-8,12,14-16,27H,4-6,9-11H2,1H3,(H,24,25)(H,26,28)/b23-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFKSJINUJBYEX-FSJBWODESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=NNC(=C2)C34CC5CC(C3)CC(C5)C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C34CC5CC(C3)CC(C5)C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-methoxyphenyl)-2-{[(methylamino)carbonyl]amino}benzamide](/img/structure/B5712804.png)



![methyl 2-methyl-3-{[(2-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5712839.png)
![5-{[(2-methoxyphenyl)acetyl]amino}isophthalic acid](/img/structure/B5712846.png)
![3-(2-furyl)-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5712857.png)


![3-fluoro-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5712889.png)
![1-methyl-3-nitro-5-[(1-phenyl-1H-1,2,4-triazol-5-yl)thio]-1H-1,2,4-triazole](/img/structure/B5712890.png)

![2,5-dioxo-1-phenyl-3-pyrrolidinyl 2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5712905.png)
